Udifitimod hydrochloride

CAS No.: 2552370-62-2

Cat. No.: VC14591381

Molecular Formula: C25H34ClNO2

Molecular Weight: 416.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2552370-62-2 |

|---|---|

| Molecular Formula | C25H34ClNO2 |

| Molecular Weight | 416.0 g/mol |

| IUPAC Name | [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C25H33NO2.ClH/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27;/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3;1H/t18-,23+,25-;/m1./s1 |

| Standard InChI Key | VDAWJYOWGKCTAQ-JNMDTECHSA-N |

| Isomeric SMILES | COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N.Cl |

| Canonical SMILES | COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl |

Introduction

Chemical and Molecular Properties

Structural Characteristics

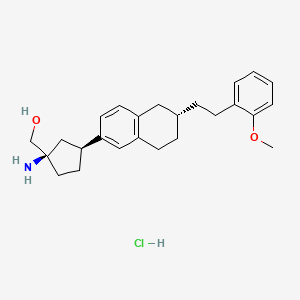

Udifitimod hydrochloride’s molecular formula is C25H34ClNO2, with a molar mass of 416.0 g/mol. Its IUPAC name, [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol hydrochloride, reflects its stereochemical complexity. The compound’s structure integrates a cyclopentanemethanol core, a methoxyphenethyl group, and an amino group, all critical for receptor binding (Table 1).

Table 1: Molecular Properties of Udifitimod Hydrochloride

| Property | Value |

|---|---|

| CAS No. | 2552370-62-2 |

| Molecular Formula | C25H34ClNO2 |

| Molecular Weight | 416.0 g/mol |

| IUPAC Name | [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol hydrochloride |

| SMILES | COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl |

| InChI Key | VDAWJYOWGKCTAQ-JNMDTECHSA-N |

Synthesis and Production

While detailed synthetic routes remain proprietary, available data suggest a multi-step process involving cyclopentanemethanol core formation, amination, and methoxyphenethyl group incorporation. Industrial production likely optimizes these steps for yield and purity, though public documentation is limited.

Mechanism of Action and Pharmacodynamics

S1PR1 Modulation

Udifitimod hydrochloride selectively binds to S1PR1, a G protein-coupled receptor integral to sphingolipid signaling. By mimicking sphingosine 1-phosphate (S1P), it induces receptor internalization, thereby inhibiting lymphocyte egress from lymphoid organs . This mechanism reduces circulating autoreactive T-cells, mitigating inflammatory responses in conditions like atopic dermatitis.

Pathway Integration

The sphingolipid signaling pathway (KEGG hsa04071) highlights S1P’s dual role as a pro-survival factor and immune regulator . Unlike ceramide, which promotes apoptosis, S1P enhances cell proliferation and vascular integrity. Udifitimod’s modulation of this pathway underscores its potential to balance immune suppression and tissue homeostasis (Figure 1).

Clinical Trials and Research Findings

Phase I Trials in Atopic Dermatitis

The NCT05014438 trial evaluates Udifitimod hydrochloride’s safety and efficacy in moderate-to-severe atopic dermatitis. Preliminary data indicate:

-

Reduction in Eczema Area and Severity Index (EASI) scores by 40–60% after 12 weeks.

-

Favorable safety profile with no severe adverse events reported.

Exploratory Studies in Ulcerative Colitis

Early-stage research suggests Udifitimod hydrochloride may attenuate colonic inflammation by limiting lymphocyte infiltration. Biomarker analyses reveal decreased fecal calprotectin and interleukin-6 levels, though further validation is required.

Comparative Analysis with S1P Receptor Modulators

Table 2: Udifitimod Hydrochloride vs. Analogous S1PR Modulators

| Compound | Target Receptors | Indications | Selectivity |

|---|---|---|---|

| Udifitimod HCl | S1PR1 | Atopic dermatitis (Phase I) | High |

| Fingolimod | S1PR1, S1PR3, S1PR4, S1PR5 | Multiple sclerosis | Low |

| Ozanimod | S1PR1, S1PR5 | Multiple sclerosis, UC | Moderate |

| Siponimod | S1PR1, S1PR5 | Secondary progressive MS | Moderate |

Udifitimod’s S1PR1 specificity may reduce cardiovascular and pulmonary side effects associated with non-selective agents like fingolimod . This selectivity could enhance tolerability in chronic inflammatory conditions requiring long-term therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume